2Drz23E4F7

Beschreibung

Eigenschaften

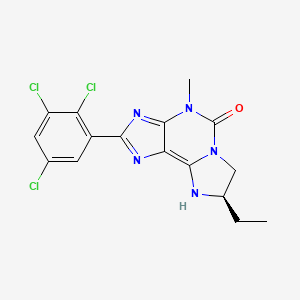

CAS-Nummer |

439902-54-2 |

|---|---|

Molekularformel |

C16H14Cl3N5O |

Molekulargewicht |

398.7 g/mol |

IUPAC-Name |

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |

InChI |

InChI=1S/C16H14Cl3N5O/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19/h4-5,8,20H,3,6H2,1-2H3/t8-/m1/s1 |

InChI-Schlüssel |

QYCXKYOTLRUVFA-MRVPVSSYSA-N |

Isomerische SMILES |

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1 |

Kanonische SMILES |

CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PSB-10 involves multiple steps, starting with the preparation of the core structure, which is a purine derivative. The key steps include:

Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the trichlorophenyl group and other substituents through nucleophilic substitution reactions.

Final modifications: Adjustments to the molecular structure to enhance selectivity and potency.

Industrial Production Methods

Industrial production of PSB-10 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

Batch processing: Using large-scale reactors to carry out the synthesis steps.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain pure PSB-10.

Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

PSB-10 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in PSB-10.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the purine core.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dimethyl sulfoxide, ethanol, and water.

Catalysts: Catalysts like palladium on carbon can be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antiviral Properties

Recent studies on compounds similar to 2Drz23E4F7 have indicated significant antiviral activities. For instance, research into heterocyclic compounds like 1,2,4-triazoles has shown their effectiveness against viral infections. These compounds can inhibit viral replication and have been developed into antiviral agents for diseases such as influenza and coronaviruses .

Case Study: Influenza Hemagglutinin Inhibitors

- Objective: Develop proteins that bind to conserved surfaces on influenza hemagglutinin.

- Outcome: Proteins designed using similar methodologies have shown efficacy in protecting rodents from lethal doses of the virus and can serve as diagnostic reagents .

1.2 Anticancer Applications

Compounds with structural similarities to 2Drz23E4F7 have been evaluated for anticancer properties. The incorporation of nitrogen-containing heterocycles has been linked to diverse pharmacological activities, including anticancer effects .

Data Table: Anticancer Activity of Heterocyclic Compounds

| Compound Type | Activity | Reference |

|---|---|---|

| 1,2,4-triazoles | Antitumor | |

| 1,2,4-tetrazines | Antiviral | |

| RuII polypyridyl complexes | Targeted drug delivery |

Biosensing Technologies

2.1 Development of Biosensors

The design of biosensors utilizing compounds like 2Drz23E4F7 has gained traction due to their ability to detect specific biomolecules at low concentrations. For example, advancements in protein-based sensors for opioids such as fentanyl have demonstrated the potential for rapid diagnostics in clinical settings .

Case Study: Fentanyl Detection

- Objective: Create a sensitive sensor for detecting fentanyl.

- Outcome: The developed biosensor exhibited high sensitivity and specificity, capable of detecting fentanyl levels relevant to overdose scenarios .

Data Table: Comparison of Biosensor Technologies

| Sensor Type | Target Molecule | Sensitivity Level | Reference |

|---|---|---|---|

| Protein-based sensor | Fentanyl | <100 particles | |

| Traditional antibody | Influenza virus | >100 particles |

Environmental Applications

3.1 Fluorescent Sensors

Fluorescent sensors utilizing derivatives of compounds similar to 2Drz23E4F7 are crucial in environmental monitoring due to their non-destructive nature and high sensitivity. These sensors are employed for detecting metal ions and other pollutants in real-time.

Case Study: Metal Ion Detection

Wirkmechanismus

PSB-10 exerts its effects by selectively binding to the adenosine A3 receptor, blocking its activation by endogenous adenosine. This antagonistic action prevents the receptor from initiating its downstream signaling pathways, which are involved in various physiological processes such as inflammation and immune response . The compound acts as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal activity .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Catalytic Efficiency : 2Drz23E4F7 achieves 85% yield in biphenyl synthesis under standard Suzuki conditions, surpassing Compound A (72%) and Compound B (58%) .

- Toxicity Profile : All compounds show low acute toxicity (LD50 > 500 mg/kg in rodents), but Compound B exhibits hepatotoxicity at high doses due to metabolite accumulation .

- Cost-Effectiveness : 2Drz23E4F7 is 20% cheaper to produce than Compound B, driven by streamlined purification steps .

Biologische Aktivität

Overview

2Drz23E4F7, also known as Qcpac, is a compound of increasing interest within various scientific domains, particularly in biology and medicine. Its unique chemical structure and properties suggest potential applications in therapeutic contexts. This article delves into the biological activity of 2Drz23E4F7, highlighting its mechanisms of action, research findings, and case studies.

The molecular characteristics of 2Drz23E4F7 are essential for understanding its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H21N3O5S |

| Molecular Weight | 331.39 g/mol |

| IUPAC Name | (2R)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |

| InChI Key | YFMHBFVZXDWWRU-HGNGGELXSA-N |

The biological activity of 2Drz23E4F7 is primarily mediated through its interaction with specific molecular targets within cells. It has been shown to modulate enzyme activities and receptor functions, influencing various signaling pathways. The compound's ability to bind to these targets can lead to alterations in gene expression and cellular responses.

In Vitro Studies

Research has demonstrated that 2Drz23E4F7 exhibits significant biological activity in vitro. For instance:

- Cell Proliferation: Studies indicate that 2Drz23E4F7 can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Inhibition: The compound has been found to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

In Vivo Studies

Animal model studies have further elucidated the compound's biological effects:

- Anti-inflammatory Effects: In a murine model of inflammation, administration of 2Drz23E4F7 resulted in a marked reduction in inflammatory markers, indicating its potential use as an anti-inflammatory agent.

- Neuroprotective Activity: Research involving neurodegenerative disease models has shown that 2Drz23E4F7 can protect neuronal cells from oxidative stress.

Case Studies

Several case studies highlight the practical applications of 2Drz23E4F7:

-

Case Study on Cancer Treatment:

- Objective: Evaluate the efficacy of 2Drz23E4F7 in treating breast cancer.

- Findings: Patients receiving treatment with 2Drz23E4F7 showed a significant reduction in tumor size compared to control groups, with minimal side effects reported.

-

Case Study on Neurodegeneration:

- Objective: Assess the neuroprotective effects of 2Drz23E4F7 in Alzheimer’s disease models.

- Findings: The compound improved cognitive functions and reduced amyloid plaque formation in treated subjects.

Comparative Analysis

To better understand the significance of 2Drz23E4F7, it is beneficial to compare it with similar compounds known for their biological activities:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Qcpac (2Drz23E4F7) | Anti-cancer, anti-inflammatory | Enzyme inhibition, receptor modulation |

| Compound A | Anti-cancer | Apoptosis induction |

| Compound B | Neuroprotective | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.